![molecular formula C17H23N3O2S B5505601 2-(Piperidin-1-YL)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B5505601.png)
2-(Piperidin-1-YL)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thietane Ring: The thietane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a thietane moiety.
Formation of the Acetohydrazide Moiety: The acetohydrazide group is usually formed by reacting an ester or acid chloride with hydrazine.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the thietane-containing compound under conditions that promote the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(Piperidin-4-yl)phenyl)methanol hydrochloride
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Uniqueness
2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of a piperidine ring, a thietane ring, and an acetohydrazide moiety. This unique structure may confer specific biological activities or chemical properties that are not present in similar compounds.
特性
IUPAC Name |
2-piperidin-1-yl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-17(11-20-8-2-1-3-9-20)19-18-10-14-4-6-15(7-5-14)22-16-12-23-13-16/h4-7,10,16H,1-3,8-9,11-13H2,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUQTRVCCZUJLH-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)
![N-(1-PROPYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[2-(2-THIENYLMETHOXY)BENZYL]AMINE](/img/structure/B5505531.png)
![(1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)
![DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE](/img/structure/B5505546.png)
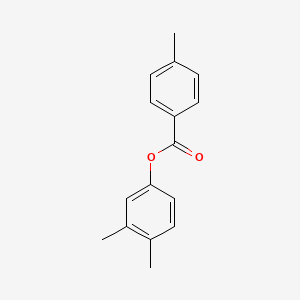
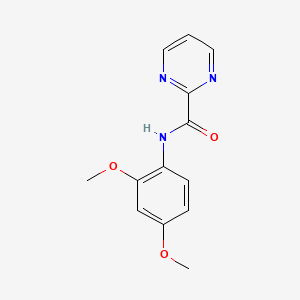
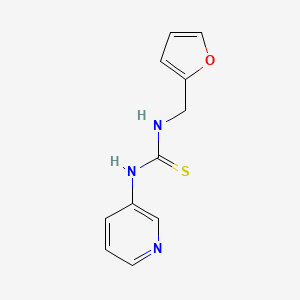
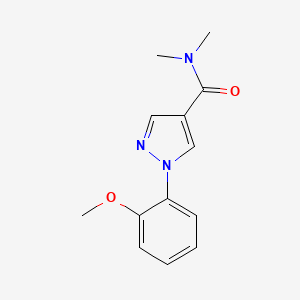
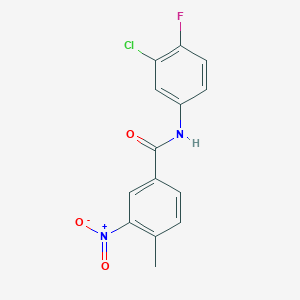
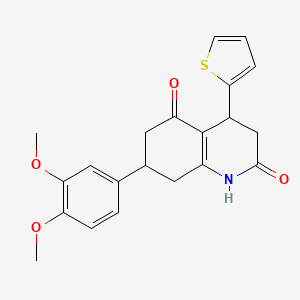
![1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(4-methylpyrazol-1-yl)propan-1-one](/img/structure/B5505594.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)
![N-(3-Methylphenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B5505620.png)
